3-methyl-N-phenyl-1-benzofuran-2-carboxamide
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Overview
Description
3-methyl-N-phenyl-1-benzofuran-2-carboxamide: Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Mechanism of Action
Target of Action
The primary targets of 3-methyl-N-phenyl-1-benzofuran-2-carboxamide are sigma receptors . Sigma receptors are a class of proteins that are ubiquitous in nature and have been shown to play a crucial role in various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
This compound interacts with its targets by inhibiting the rapid sodium ion influx in atrial and myocardial conduction fibers, which slows down conduction velocity and reduces sinus node autonomy . This interaction results in a good effect in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Biochemical Pathways
The compound affects the biochemical pathways related to the regulation of sodium ion influx in atrial and myocardial conduction fibers . The downstream effects of this interaction include the reduction of sinus node autonomy and the slowing down of conduction velocity .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of rapid sodium ion influx in atrial and myocardial conduction fibers . This results in a slowing down of conduction velocity and a reduction in sinus node autonomy . These effects are beneficial in dealing with conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Safety and Hazards
Future Directions
Benzofuran derivatives have potential applications in many aspects, making these substances potential natural drug lead compounds . They have attracted more and more attention of chemical and pharmaceutical researchers worldwide . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds have been shown to interact with various enzymes and proteins . For instance, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .
Cellular Effects
Molecular Mechanism
Benzofuran derivatives have been reported to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran derivatives have been synthesized and characterized in recent years .
Dosage Effects in Animal Models
Benzofuran derivatives have been shown to exhibit a wide range of biological and pharmacological activities .
Metabolic Pathways
Benzofuran derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Benzofuran derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzofuran derivatives are known to interact with various compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-phenyl-1-benzofuran-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs high-yielding synthetic routes that minimize side reactions. Proton quantum tunneling has been utilized to construct benzofuran rings with fewer side reactions and higher yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-methyl-N-phenyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using catalysts like aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: 3-methyl-N-phenyl-1-benzofuran-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: This compound has shown potential in medicinal chemistry due to its biological activities. It has been studied for its anti-tumor, antibacterial, and anti-viral properties, making it a candidate for drug development .
Industry: In the industrial sector, benzofuran derivatives are used in the production of dyes, polymers, and other materials. Their stability and reactivity make them valuable in various manufacturing processes .
Comparison with Similar Compounds
- 3-methylbenzofuran-2-carboxylic acid
- N-phenylbenzofuran-2-carboxamide
- 3-aryl-1-benzofuran-2-yl-2-propanones
Comparison: 3-methyl-N-phenyl-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran ring with a carboxamide group. This structure imparts distinct biological activities and reactivity patterns compared to other benzofuran derivatives. For example, the presence of the carboxamide group enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets .
Properties
IUPAC Name |
3-methyl-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-13-9-5-6-10-14(13)19-15(11)16(18)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUCUJKXPKIWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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